2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride
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Overview
Description
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and an isoxazole ring, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to form 4-(2-cyclopropyl-2-hydroxyethyl)piperazine.
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Isoxazole Ring Formation: : The next step involves synthesizing the isoxazole ring. This can be done by reacting 5-methylisoxazole with an appropriate acylating agent to introduce the acetamide group.
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Coupling Reaction: : The final step is the coupling of the piperazine intermediate with the isoxazole derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
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Formation of the Dihydrochloride Salt: : The compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or the acetamide group, potentially leading to ring opening or amine formation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases: Including sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes derived from the hydroxyethyl group.
Reduction Products: Amines or alcohols from the isoxazole ring or acetamide group.
Substitution Products: Various functionalized derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its piperazine and isoxazole moieties.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for its possible anti-inflammatory or antimicrobial properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing:
Mechanism of Action
The mechanism of action of 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: The compound could modulate signaling pathways by inhibiting key enzymes or binding to receptors, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-hydroxyethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
- 2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-N-(3-methylisoxazol-5-yl)acetamide
Uniqueness
- Structural Features : The presence of the cyclopropyl group and the specific positioning of the hydroxyethyl and isoxazole groups make it unique.
- Biological Activity : Its specific interactions with biological targets may differ from similar compounds, offering unique therapeutic potentials.
Properties
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3.2ClH/c1-11-8-14(17-22-11)16-15(21)10-19-6-4-18(5-7-19)9-13(20)12-2-3-12;;/h8,12-13,20H,2-7,9-10H2,1H3,(H,16,17,21);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELDPGGIWOKRNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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